molecular formula C12H17NO B3077185 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol CAS No. 1044769-60-9

1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B3077185
CAS No.: 1044769-60-9
M. Wt: 191.27 g/mol
InChI Key: OTAGUVODSNQJHZ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol (CAS 1044769-60-9) is a pyrrolidine derivative with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . This compound features a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-methylbenzyl substituent on the nitrogen atom, a structure that is often explored for its pharmacological properties . The 4-methylbenzyl group introduces significant lipophilicity, which can influence membrane permeability and binding affinity to biological targets . Researchers investigate this compound for its potential in various scientific applications, including as an intermediate in the synthesis of more complex molecules for pharmaceutical development . Its mechanism of action is attributed to the pyrrolidine ring's ability to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes or receptors, while the hydroxyl group may participate in hydrogen bonding, enhancing the compound's affinity for its targets . Preclinical studies suggest potential biological activities, and the compound is investigated for its interactions with specific molecular targets, which may modulate signal transduction and other cellular processes . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. The compound should be handled by qualified professionals only, and it is recommended to refer to the safety data sheet (SDS) for safe handling protocols .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAGUVODSNQJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydroxyl group can be introduced via subsequent oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-[(4-Methylphenyl)methyl]pyrrolidine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products Formed:

    Oxidation: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-one.

    Reduction: 1-[(4-Methylphenyl)methyl]pyrrolidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Chlorine and trifluoromethyl groups in analogs reduce electron density, improving binding to electron-deficient regions or enhancing metabolic resistance .

Ring Size and Conformational Flexibility

  • Replacing pyrrolidine with piperidine (as in [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol) increases ring size, altering conformational flexibility and steric interactions. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to reduced ring strain .

Functional Group Modifications

  • The oxadiazole moiety in 1-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol introduces hydrogen-bond acceptors, which can improve target affinity and solubility .

Biological Activity

1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and a 4-methylphenyl moiety, plays a significant role in its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO, with a molecular weight of 191.27 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of both a pyrrolidine and a phenyl group with specific substitutions. The following table summarizes the structural features and comparisons with similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundPyrrolidine ring, hydroxyl group, 4-methylphenylDistinct chemical and biological properties
PyrrolidineBasic pyrrolidine structureLacks phenyl and hydroxyl substitutions
PyrrolidinoneContains a carbonyl groupDifferent functional group compared to hydroxyl
ProlinolHydroxyl group at a different positionStructural variations lead to different properties

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism of action often involves binding to specific proteins or enzymes, modulating their activity and leading to significant changes in metabolic pathways. Studies have shown that this compound can inhibit the growth of bacteria by interfering with protein synthesis, similar to established antibiotics like lincosamides and tetracyclines which also contain pyrrolidine structures .

Anticancer Potential

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression, making it a candidate for further pharmacological studies in cancer treatment . In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an adjunct therapy in oncology.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound can bind to certain receptors or enzymes, modulating their activity.
  • Signal Transduction : It influences cellular signaling pathways, which can lead to altered gene expression.
  • Metabolic Pathway Modulation : By affecting enzyme activity, it can change the course of metabolic reactions within cells.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Antimicrobial Efficacy : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antimicrobial agent .
  • Cytotoxicity in Cancer Cells : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its role in future cancer therapies .
  • Pharmacological Applications : Ongoing investigations are exploring the compound's use as a lead structure for developing new drugs targeting specific diseases due to its favorable interaction profiles with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalized pyrrolidine precursors. For example, refluxing intermediates with catalysts like chloranil in xylene (10 mL, 25–30 hours) under controlled temperature can yield derivatives with ~70–85% purity. Purification via recrystallization (e.g., methanol) is critical to isolate the target compound . Adjusting solvent polarity and catalyst loading (e.g., 1.4 mmol chloranil per 1 mmol substrate) can optimize yield .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns on the pyrrolidine ring and benzyl group.
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).
  • Physicochemical profiling : Density (~0.92 g/mL at 25°C) and solubility in polar solvents (e.g., methanol, DMSO) should be quantified using standardized protocols .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First aid : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Contaminated gloves must be disposed of as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Rational design : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the benzyl moiety to improve receptor interactions. Comparative studies of analogs (e.g., 3-fluoro derivatives) show increased binding affinity to amine receptors by ~30% .
  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., PubChem datasets) to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Q. How can enantiomeric purity impact pharmacological outcomes?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers. The (R)-enantiomer of structurally related pyrrolidinols exhibits 5-fold higher selectivity for dopamine receptors than the (S)-form .
  • In vivo testing : Compare pharmacokinetics (e.g., half-life, AUC) of enantiomers in rodent models to validate stereochemical effects .

Q. What advanced techniques elucidate the compound’s metabolic pathways?

  • Methodological Answer :

  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated products).
  • Isotope labeling : Use ¹⁴C-labeled compound in hepatocyte incubations to track metabolic stability. Pilot studies show CYP3A4 as the primary enzyme responsible for oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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